molecular formula C15H26O2 B12676215 [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate CAS No. 94086-63-2

[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate

Cat. No.: B12676215
CAS No.: 94086-63-2
M. Wt: 238.37 g/mol
InChI Key: UCFQYMKLDPWFHZ-VYAXBHEWSA-N
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Description

[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a double bond and a chiral center, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 2-methyl-2-butenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and crystallization are employed to obtain the ester in high purity.

Chemical Reactions Analysis

Types of Reactions

[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydrox

Properties

CAS No.

94086-63-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1

InChI Key

UCFQYMKLDPWFHZ-VYAXBHEWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC[C@@H](C)CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

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